Pelanserin hydrochloride
Beschreibung
Contextualization as an Experimental Pharmacological Agent
Pelanserin (B1217074) hydrochloride is recognized in scientific literature as an experimental pharmacological compound. nih.gov It is specifically classified as a dual-acting antagonist of serotonin (B10506) 5-HT2 receptors and α1-adrenergic receptors. wikipedia.orgncats.ionih.gov This dual antagonism is the primary basis for its investigation as a potential therapeutic agent for hypertension. iucr.orgyok.gov.tr The compound, also identified by the code TR-2515, has a chemical structure that features a quinazoline-2,4-dione nucleus. iucr.orgontosight.ai Its activity is often compared to that of ketanserin, a clinically used drug that also shares the quinazoline-2,4-dione scaffold and exhibits similar receptor antagonism. iucr.orgwikipedia.org As a weakly basic experimental drug with a short half-life, pelanserin has also found utility as a model compound in pharmaceutical formulation studies. nih.gov
Historical Trajectory and Research Context
The investigation of pelanserin dates back to the mid-1980s, with early studies focusing on its mechanism of action as a potent serotonin antagonist. ncats.io Research throughout the 1990s, much of it conducted at the Center for Research and Advanced Studies of the National Polytechnic Institute (CINVESTAV-IPN) in Mexico, further elucidated its pharmacological properties. scielo.org.mxnih.gov These studies established its profile as an antihypertensive agent with several mechanisms of action, effective in reducing blood pressure when administered orally. scielo.org.mxscielo.org.mx Pelanserin hydrochloride was advanced into Phase II clinical trials in Mexico by Cinvestav for the treatment of hypertension. ncats.io However, these clinical studies were ultimately discontinued, and the compound has not been approved for therapeutic use. ncats.io Its synthesis has been described through various chemical routes, often utilizing precursors such as isatoic anhydride (B1165640) or o-aminobenzamides. wikipedia.orgiucr.orgwikipedia.org
Significance in Pharmaceutical Sciences and Mechanistic Studies
This compound has made notable contributions to both pharmaceutical sciences and the study of physiological mechanisms. In the field of pharmaceutics, its characteristics as a weakly basic drug with pH-dependent solubility have made it a valuable tool in the development and evaluation of oral controlled-release drug delivery systems. nih.govnih.gov Specifically, it has been extensively used in studies investigating the drug release kinetics from hydrophilic matrices, such as those composed of hydroxypropyl methylcellulose (B11928114) (HPMC). nih.govscielo.org.mx These studies have explored how formulation variables, like the inclusion of citric acid, can modify the drug release profile from such matrices. nih.govscielo.org.mx
From a mechanistic standpoint, research on pelanserin has contributed to the understanding of the roles of serotonin 5-HT2 and α1-adrenergic receptors in cardiovascular regulation. In vitro studies on arterial tissues from both normotensive and spontaneously hypertensive rats have demonstrated that pelanserin competitively antagonizes vasoconstriction mediated by α1-adrenoceptors. nih.gov This dual blockade is considered a key contributor to its blood pressure-lowering effects. nih.gov Furthermore, pharmacokinetic and pharmacodynamic studies in animal models have suggested that its antihypertensive effect might not be solely due to peripheral receptor blockade, with potential involvement of the central nervous system. nih.gov
Research Findings on this compound
Pharmacological Profile
| Property | Description | Source(s) |
| Drug Class | Antihypertensive, Serotonin 5-HT2 Receptor Antagonist, α1-Adrenergic Receptor Antagonist | ncats.ionih.goviucr.org |
| Common Names | Pelanserin, this compound, TR-2515 | iucr.orgontosight.ai |
| Chemical Class | Quinazolinedione derivative | iucr.orgontosight.ai |
| Primary Mechanism | Antagonism of 5-HT2 and α1-adrenergic receptors | wikipedia.orgncats.ionih.gov |
| Therapeutic Potential | Treatment of hypertension | ncats.ioiucr.org |
Key Research Milestones
| Milestone | Description | Source(s) |
| Early Research | Identified as a potent serotonin antagonist in the 1980s. | ncats.io |
| Pharmacological Characterization | Extensive in vitro and in vivo studies in the 1990s at CINVESTAV-IPN, Mexico, defined its antihypertensive properties. | scielo.org.mxnih.gov |
| Clinical Development | Advanced to Phase II clinical trials for hypertension in Mexico. | ncats.io |
| Development Status | Clinical trials were discontinued; not approved for therapeutic use. | ncats.io |
| Use in Pharmaceutics | Employed as a model drug for studying sustained-release oral dosage forms. | nih.govscielo.org.mxscielo.org.mx |
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
42877-18-9 |
|---|---|
Molekularformel |
C21H25ClN4O2 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione;hydrochloride |
InChI |
InChI=1S/C21H24N4O2.ClH/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17;/h1-5,7-10H,6,11-16H2,(H,22,27);1H |
InChI-Schlüssel |
SXZRLCAHCIRKJU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl |
Kanonische SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl |
Andere CAS-Nummern |
42877-18-9 |
Verwandte CAS-Nummern |
2208-51-7 (Parent) |
Synonyme |
2,4(1H,3H)-quinazolinedione-3-(3-(4-phenyl-1-piperazinyl)propyl) hydrochloride pelanserin pelanserin monohydrochloride TR 2515 TR-2515 TR2515 |
Herkunft des Produkts |
United States |
Pharmacological Characterization and Receptor Affinities
Elucidation of Primary Pharmacological Targets
Pelanserin (B1217074) hydrochloride's pharmacological identity is primarily defined by its antagonistic activity at two specific receptor types: the serotonin (B10506) 5-HT2 receptors and the alpha-1 adrenergic receptors. This dual antagonism forms the basis of its physiological effects.
Serotonin 5-HT2 Receptor Antagonism
Pelanserin is an antagonist of the serotonin 5-HT2 receptor. The "-anserin" suffix in its name is indicative of a serotonin receptor antagonist. This class of receptors, particularly the 5-HT2A subtype, is involved in a wide array of physiological processes, including smooth muscle contraction, platelet aggregation, and neuronal signaling. By blocking these receptors, Pelanserin can modulate the effects of serotonin in various tissues.
Alpha-1 Adrenoceptor Antagonism
In addition to its effects on the serotonergic system, Pelanserin also acts as an antagonist at alpha-1 adrenoceptors. These receptors are a critical component of the sympathetic nervous system and are primarily involved in mediating vasoconstriction. The blockade of alpha-1 adrenoceptors by Pelanserin leads to the relaxation of vascular smooth muscle.
Receptor Binding Studies and Methodologies
The characterization of Pelanserin's interaction with its target receptors relies on established in vitro techniques that allow for the quantification and analysis of its binding affinity.
Quantitative Assessment of Receptor Binding (e.g., Radioligand Assays)
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor) that is known to have a high affinity for the target receptor.
In the context of Pelanserin, such an assay would typically involve:
Preparation of a tissue homogenate or cell line expressing the target receptor (5-HT2 or alpha-1).
Incubation of the receptor preparation with a fixed concentration of a suitable radioligand. For 5-HT2 receptors, a common radioligand is [³H]ketanserin. For alpha-1 adrenoceptors, [³H]prazosin is often used.
Addition of increasing concentrations of unlabeled Pelanserin.
Separation of the receptor-bound radioligand from the unbound radioligand.
Quantification of the radioactivity of the bound fraction.
By analyzing the displacement of the radioligand by Pelanserin, researchers can calculate its inhibition constant (Kᵢ), which is a measure of its binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Illustrative Data Table for Pelanserin Hydrochloride Binding Affinity (Hypothetical)
| Receptor Target | Radioligand | Kᵢ (nM) |
|---|---|---|
| Serotonin 5-HT2A | [³H]ketanserin | Data Not Available |
| Alpha-1 Adrenoceptor | [³H]prazosin | Data Not Available |
Note: This table is for illustrative purposes only. Specific Kᵢ values for this compound are not currently available in the cited literature.
Competitive Binding Profile Analysis
Competitive binding assays are employed to determine the selectivity of a compound for its primary target receptors over other receptors. This is crucial for understanding its potential for off-target effects. The methodology is similar to the quantitative assessment described above, but it involves testing the compound against a panel of different receptors.
The analysis of Pelanserin's competitive binding profile would reveal its relative affinity for 5-HT2 receptors and alpha-1 adrenoceptors, as well as any significant affinity for other receptor subtypes. This information helps to build a comprehensive pharmacological profile of the compound.
Comparative Receptor Pharmacology with Analogous Compounds
To better understand the pharmacological properties of Pelanserin, it is useful to compare it with analogous compounds that share structural similarities and/or target the same receptors. Ketanserin and Ritanserin are two such relevant compounds.
Ketanserin is a well-characterized antagonist of both 5-HT2A receptors and alpha-1 adrenoceptors. Ritanserin is a potent 5-HT2A receptor antagonist with significantly lower affinity for alpha-1 adrenoceptors.
A comparative analysis of the receptor binding affinities of these compounds can highlight subtle but important differences in their pharmacological profiles.
Table 2: Comparative Receptor Binding Affinities of Pelanserin Analogs
| Compound | Serotonin 5-HT2A Receptor Kᵢ (nM) | Alpha-1 Adrenoceptor Kᵢ (nM) |
|---|---|---|
| This compound | Data Not Available | Data Not Available |
| Ketanserin | ~1-3 | ~10-30 |
| Ritanserin | ~0.5-1 | >1000 |
Note: The Kᵢ values for Ketanserin and Ritanserin are approximate and can vary depending on the experimental conditions.
Preclinical Investigations and Mechanistic Pharmacodynamics
Pharmacokinetic Profiling in Preclinical Models
The pharmacokinetic profile of pelanserin (B1217074) has been characterized in preclinical studies, with a notable focus on canine models. Following both intravenous and oral administration in normotensive dogs, the plasma concentration-time curves of pelanserin were found to conform to an open two-compartment model. nih.gov This model suggests that the drug distributes from a central compartment (blood and highly perfused organs) to a peripheral compartment.
In a study involving renal hypertensive dogs, repeated oral administration of pelanserin was investigated to understand its pharmacokinetic and pharmacodynamic profiles. After the initial dose, the drug was absorbed, reaching a maximum plasma concentration (Cmax) of 39.6 ± 9.01 ng/mL at a tmax of 2.58 ± 0.74 hours. nih.gov The steady state of plasma levels was achieved between the 3rd and 15th doses. nih.gov Pharmacokinetic parameters calculated after the 47th dose showed a Cmax(ss) of 147.15 ± 35.88 ng/mL at a tmax(ss) of 3.17 ± 1.02 hours, an AUC(0-12 h) of 593.80 ± 106.96 ng.h/mL, and a terminal half-life of 18.02 ± 2.94 hours. nih.gov The accumulation ratio, determined as the ratio of the minimum concentration at steady state to the minimum concentration after the first dose, was 2.36 ± 0.43, which was comparable to the calculated accumulation based on the terminal half-life (2.67 ± 0.37). nih.gov
Pharmacokinetic Parameters of Pelanserin in Hypertensive Dogs After Repetitive Oral Dosing
| Parameter | Value (Mean ± SD) |
| Cmax (single dose) | 39.6 ± 9.01 ng/mL |
| tmax (single dose) | 2.58 ± 0.74 h |
| Cmax(ss) (47th dose) | 147.15 ± 35.88 ng/mL |
| tmax(ss) (47th dose) | 3.17 ± 1.02 h |
| AUC(0-12 h) (47th dose) | 593.80 ± 106.96 ng.h/mL |
| Terminal Half-life (t½) | 18.02 ± 2.94 h |
| Accumulation Ratio (Cmin(ss)/Cmin1) | 2.36 ± 0.43 |
Data sourced from a study in renal hypertensive dogs receiving repetitive oral doses of pelanserin. nih.gov
Studies in canine models have provided insights into the absorption and biotransformation of pelanserin. Following oral administration to normotensive dogs, the bioavailability of pelanserin was determined to be approximately 30%. nih.gov This relatively low bioavailability suggests that the absorption from the gastrointestinal tract may be incomplete, or that the compound undergoes significant first-pass metabolism in the liver. nih.gov The extensive hepatic biotransformation is a plausible explanation for the observed low systemic availability of the parent drug after oral ingestion. nih.gov
While the importance of biotransformation is indicated by the pharmacokinetic data, detailed studies identifying the specific metabolic pathways and the resulting metabolites of pelanserin in preclinical animal models are not extensively documented in the available scientific literature.
Further studies in renal hypertensive dogs revealed two distinct profiles of blood pressure reduction following oral administration of pelanserin. nih.gov An acute antihypertensive effect was observed after the first dose, with a maximum decrease of 20 mmHg in about 3 hours, after which the blood pressure gradually returned to basal levels within 12 hours. nih.gov In contrast, with repeated administration, pelanserin induced a gradual and sustained reduction in blood pressure, reaching its maximum effect at 15 days. nih.gov After the final dose, the basal blood pressure values were approximately 20 mmHg lower than the pretreatment levels and remained suppressed for at least 48 hours. nih.gov This complex pharmacodynamic response further complicates a simple, direct correlation with systemic drug concentrations and points towards multifaceted mechanisms of action.
Applications in Pharmaceutical Formulation Research As a Model Compound
Development and Characterization of Sustained and Controlled Release Systems
Research has focused on designing formulations that can prolong the release of pelanserin (B1217074) hydrochloride, thereby potentially extending its therapeutic effect.
Design of Hydrophilic Matrix Tablet Formulations (e.g., HPMC-based matrices)
Hydroxypropyl methylcellulose (B11928114) (HPMC), a hydrophilic polymer, is a cornerstone in the development of sustained-release matrix tablets for pelanserin hydrochloride. nih.govscielo.org.mxredalyc.org HPMC-based matrices are favored for their ability to form a gel layer upon contact with aqueous fluids, which retards drug release. redalyc.org The drug is then released primarily through diffusion via the water-filled pores within this gelled matrix. redalyc.org
The release mechanism from these HPMC matrices is often a combination of diffusion and polymer relaxation or erosion. nih.govscielo.org.mx Studies have shown that the release of pelanserin can be described by the Peppas model, with the 'n' value indicating the type of transport mechanism, which can range from Fickian diffusion to anomalous transport. scielo.org.mxredalyc.org For instance, in one study, the 'n' values for pelanserin release from HPMC matrices were found to be between 0.5 and 0.8, signifying anomalous transport. scielo.org.mxredalyc.org
The proportion of HPMC in the tablet significantly impacts the dissolution rate. Higher amounts of HPMC lead to a slower release of this compound. nih.gov For example, matrices containing 200 mg of HPMC per tablet exhibited a slower and more controlled release over 8 hours (57-73% released) compared to those with 100 mg of HPMC (65-99% released). nih.gov
Effects of Manufacturing Methodologies on Drug Release Profiles
The method used to manufacture the tablets can alter the distribution of excipients and, consequently, the drug release characteristics.
Wet granulation is a common technique used in the production of HPMC matrix tablets containing this compound. nih.govscielo.org.mxscispace.com This method involves adding a liquid binder to the powder mixture to form granules. Studies have shown that tablets produced by wet granulation exhibit different release kinetics compared to those made by direct compression or other dry mixing methods. scielo.org.mxscielo.org.mx
Specifically, wet granulation tends to result in higher dissolution rates. scielo.org.mxscielo.org.mx This is attributed to a more uniform distribution of soluble excipients like citric acid, leading to a greater tendency towards a relaxation/erosion-controlled release mechanism. scielo.org.mxredalyc.org In one study, matrices prepared by wet granulation showed higher release constants (k average = 0.236) and exponent 'n' values (n average = 0.736) compared to those made by tumbling mixing (k average = 0.185 and n average = 0.606), indicating a shift towards a more erosion-based release. scielo.org.mxredalyc.org The amount of water used in the granulation liquid can also influence the degree of swelling and gel formation of HPMC, further affecting the release profile. scielo.org.mxscielo.org.mx
Direct Compression Methods
Direct compression is a streamlined and cost-effective method for tablet production. biomedpharmajournal.orggoogle.com In the context of this compound, studies have explored the feasibility and impact of direct compression on the formulation of sustained-release tablets. scielo.org.mxscielo.org.mx While wet granulation has been a traditional choice for hydrophilic matrix tablets to ensure content uniformity and good flow properties, research has also focused on direct compression as a less complex alternative. scielo.org.mxscielo.org.mxbiomedpharmajournal.org
Formulations of other active pharmaceutical ingredients have demonstrated that direct compression can be a viable technique, although interactions between the active ingredient and excipients must be carefully managed. google.com For instance, studies with indomethacin (B1671933) in HPMC-lactose tablets showed that directly compressed tablets had different dissolution profiles compared to those prepared by wet granulation. scielo.org.mxscielo.org.mx This highlights the importance of process selection on the final product's performance.
Mixing Processes (e.g., Mortar and Pestle, Tumbling Mixing)
The method of mixing powdered components before compression is a critical factor that can influence the final properties of a tablet. Research on this compound has investigated the effects of different mixing techniques, including mortar and pestle mixing and tumbling mixing, on the release profile from HPMC matrix tablets. scielo.org.mxredalyc.org
One study systematically compared these dry mixing methods with wet granulation. scielo.org.mx The findings revealed that the mixing method significantly affects the drug release rate. scielo.org.mxredalyc.org For instance, tablets prepared via wet granulation exhibited faster dissolution of this compound compared to those made by mortar and pestle or tumbling mixing. scielo.org.mxredalyc.org This difference is attributed to the distribution of excipients, like citric acid, within the matrix, which in turn affects the polymer's hydration and gel formation. redalyc.org
The following table summarizes the findings from a study comparing different mixing methods for this compound tablets containing HPMC and citric acid.
In Vitro Dissolution Studies and Release Mechanism Modeling
In vitro dissolution studies are fundamental in the development of oral dosage forms, providing crucial information about the rate and mechanism of drug release. For this compound, these studies have been pivotal in understanding how to modulate its release from various formulations.
pH-Dependent Dissolution Behavior in Simulated Biological Media
As a weakly basic drug, this compound's solubility is pH-dependent. nih.govnih.govscispace.com This characteristic significantly influences its dissolution from controlled-release dosage forms as they transit through the gastrointestinal tract, which has varying pH environments. nih.govscispace.com
Dissolution studies for this compound formulations are often conducted in media that simulate these physiological conditions. nih.govscielo.org.mxredalyc.org Typically, the initial phase of the study uses a low pH medium, such as 0.1 N HCl, to mimic the acidic environment of the stomach. nih.govscielo.org.mxredalyc.org Subsequently, the medium is changed to a higher pH, like a phosphate (B84403) buffer of pH 7.4, to simulate the conditions in the intestines. nih.govscielo.org.mxredalyc.org This pH-change methodology allows for a more realistic evaluation of the drug's release profile in vivo. nih.govscispace.com The inclusion of acidic excipients like citric acid in the formulation has been shown to compensate for the decreased solubility of pelanserin at the higher pH of the intestine. nih.gov
Mathematical Modeling of Drug Release Kinetics (e.g., Korsmeyer-Peppas Model)
To quantitatively analyze and understand the mechanism of drug release, mathematical models are frequently applied to in vitro dissolution data. The Korsmeyer-Peppas model is a semi-empirical model that is particularly useful for describing drug release from polymeric systems. scielo.org.mxredalyc.orgptfarm.pl
The equation for the Korsmeyer-Peppas model is:
Where:
is the fraction of drug released at time t.
k is the release rate constant.
n is the release exponent, which is indicative of the drug release mechanism. scielo.org.mxredalyc.orgptfarm.pl
This model has been successfully applied to describe the release of this compound from HPMC matrix tablets. scielo.org.mxredalyc.org The analysis is often performed separately for the acidic and neutral pH phases of the dissolution study to accurately capture the release behavior in different environments. scielo.org.mxredalyc.org
Characterization of Release Mechanisms (e.g., Diffusion, Erosion, Anomalous Transport)
The release exponent 'n' from the Korsmeyer-Peppas model provides insight into the primary mechanism governing drug release. For a cylindrical tablet, an 'n' value of approximately 0.45 suggests a Fickian diffusion-controlled release, where the drug diffuses through the swollen polymer matrix. ptfarm.pl An 'n' value approaching 0.89 indicates a Case II transport, which is controlled by the relaxation and erosion of the polymer chains. ptfarm.pl When the 'n' value falls between these two, it signifies anomalous (non-Fickian) transport, which is a combination of both diffusion and erosion mechanisms. scielo.org.mxredalyc.orgptfarm.pl
In studies with this compound in HPMC matrices, the release mechanism has been identified as a coupled diffusion/relaxation process, often categorized as anomalous transport. nih.govscielo.org.mxredalyc.org The specific 'n' values, and thus the predominant mechanism, can be influenced by formulation variables such as the concentration of HPMC and the presence of other excipients like citric acid or lactose. nih.govresearchgate.net For example, increasing the concentration of citric acid was found to favor a diffusion-controlled mechanism. nih.gov
The following table presents typical release exponent (n) values and the corresponding release mechanisms for this compound from HPMC matrices under different processing conditions.
Theoretical Frameworks in Drug Release Mechanism Analysis
The analysis of drug release from pharmaceutical dosage forms is underpinned by various theoretical models that describe the physical and chemical processes involved. nih.gov These models are essential for optimizing formulation design and predicting in vivo performance. ptfarm.pl
For swellable hydrophilic matrices like those used for this compound, the release process is complex, involving simultaneous water absorption, polymer swelling, drug dissolution, and diffusion of the dissolved drug through the gel layer. scielo.org.mxredalyc.org The power law expression, or the Korsmeyer-Peppas model, is a convenient and widely used theoretical framework to analyze this process. scielo.org.mxredalyc.org It allows for the characterization of the release mechanism by assigning a specific 'n' value to a given drug-releasing matrix. scielo.org.mxredalyc.org
While other models like the Higuchi model or the zero-order model exist, the Korsmeyer-Peppas model is particularly advantageous for distinguishing between different release mechanisms (diffusion, erosion, or anomalous transport). scielo.org.mxredalyc.orgptfarm.pl This ability to correlate the release mechanism with a kinetic constant provides a powerful tool for formulators to understand and control the release of drugs like this compound. scielo.org.mxredalyc.org The development of mathematical models that consider factors like a finite dissolution rate further refines the theoretical understanding of drug release from matrix systems. nih.gov
Polymer Hydration and Swelling Dynamics in Controlled Release
The formation of a viscous gel layer on the surface of a hydrophilic matrix tablet, such as one made with hydroxypropyl methylcellulose (HPMC), acts as a diffusion barrier that controls the release of the entrapped drug. researchgate.net Research has shown that the properties of the drug itself can affect these early gel layer development stages. nottingham.ac.uk For instance, the presence of ionic compounds can alter the hydration of HPMC. Furthermore, excipients included in the formulation, such as pH modifiers, can also influence polymer hydration, swelling dynamics, and gel properties. researchgate.netnih.gov Rapid polymer hydration is essential to form a cohesive gel layer that prevents the premature disintegration of the matrix and the uncontrolled, rapid dissolution of its soluble components. ethernet.edu.et
Studies involving model drugs like pelanserin help elucidate how different formulation variables impact these initial processes, which are fundamental to achieving a desired controlled-release profile. researchgate.net The interplay between drug solubility, polymer type, and other excipients determines the kinetics of solvent uptake and matrix swelling.
Table 1: Factors Influencing Polymer Hydration and Swelling in HPMC Matrices
| Factor | Observation | Impact on Controlled Release |
|---|---|---|
| Polymer Type | Different HPMC substitution types (e.g., 2208 vs. 2910) can have different hydration rates and thermal properties. nottingham.ac.ukethernet.edu.et | Affects the speed of initial gel layer formation, which is crucial for controlling the initial drug release. |
| Drug Properties | Surface-active drugs can interact with HPMC, altering polymer structure and diffusion coefficients. nottingham.ac.uk | Interactions can either enhance or hinder gel formation, leading to variations in drug release profiles. |
| Formulation Excipients | Soluble fillers (e.g., lactose) can dissolve and diffuse out, creating pores and affecting matrix integrity. researchgate.net | Can modify the drug release rate; soluble excipients may initially increase the release rate. |
| pH Modifiers (Acids) | Incorporation of acids can influence the properties of the gel layer and the osmotic pressure within the matrix. nih.gov | Alters swelling dynamics and can help maintain a consistent release rate by affecting the microenvironment. |
Microenvironmental pH Modulation within Matrices
A significant challenge in designing oral controlled-release formulations for weakly basic drugs like this compound is their pH-dependent solubility. Such drugs are generally more soluble in the acidic environment of the stomach but exhibit poor solubility in the higher pH of the small intestine. This can lead to variable and incomplete drug release as the dosage form transits through the gastrointestinal tract. dissolutiontech.comresearchgate.net
A key strategy to overcome this issue, frequently investigated using pelanserin as a model drug, is the modulation of the microenvironmental pH (pHM) within the dosage form. researchgate.netnih.gov This involves incorporating acidic excipients, or pH modifiers, directly into the hydrophilic matrix. researchgate.net These acidifiers dissolve and create an acidic microclimate within the gel layer of the matrix, even when the external bulk pH is neutral or alkaline. researchgate.netnih.gov By maintaining a low pHM, the solubility of the weakly basic drug is enhanced locally, promoting a more consistent and pH-independent dissolution and release rate. nih.gov
A pivotal study demonstrated this principle using this compound in HPMC matrix tablets. researchgate.netmdpi.com The inclusion of citric acid in the formulation successfully created an acidic microenvironment, leading to a more gradual and controlled release of the drug. researchgate.netresearchgate.net The effectiveness of this approach depends on several factors, including the strength (pKa), solubility, and concentration of the chosen acidifier. nih.govresearchgate.net This technique allows for the development of robust controlled-release systems that can provide predictable therapeutic outcomes regardless of the variations in pH throughout the GI tract. researchgate.net
Table 2: Research Findings on Microenvironmental pH (pHM) Modulation
| Model Drug | Matrix Polymer | pH Modifier | Key Finding | Reference |
|---|---|---|---|---|
| This compound | HPMC | Citric Acid | The inclusion of citric acid created an acidic pHM within the HPMC matrix, resulting in a more controlled and pH-independent release profile for the weakly basic drug. | researchgate.netresearchgate.net |
| Verapamil Hydrochloride | Hypromellose / Montanglycol wax | Citric Acid, Fumaric Acid, Itaconic Acid | The concentration and strength of the incorporated acidifier were crucial factors in increasing the drug release rate from the hydrophilic-lipophilic matrix. | nih.govresearchgate.net |
| Oxybutynin Hydrochloride | HPMC | Fumaric Acid | Adding fumaric acid resulted in pH-independent drug release by manipulating the pHM within the hydrated gel layer. | researchgate.net |
Advanced Methodologies and Computational Approaches in Research
Spectrophotometric Analysis in Dissolution Studies
Spectrophotometric methods are fundamental in the analysis of dissolution profiles for pharmaceutical dosage forms. For pelanserin (B1217074) hydrochloride, a weakly basic experimental drug, understanding its release characteristics from a formulation is critical. nih.gov Dissolution studies are essential for developing and ensuring the quality of oral solid dosage forms.
In a study focused on developing a prolonged-release formulation of pelanserin, dissolution tests were conducted using a USP-Type apparatus. nih.govscribd.com The dissolution medium was initially 0.1 N hydrochloric acid for the first three hours, followed by a phosphate (B84403) buffer at pH 7.4 for the subsequent five hours to simulate the pH changes in the gastrointestinal tract. nih.gov The quantification of the released pelanserin was performed using ultraviolet (UV) spectrophotometry. researchgate.net
The research highlighted the influence of formulation components, such as hydroxypropyl methylcellulose (B11928114) (HPMC) and citric acid, on the drug's release profile. nih.gov Increasing the concentration of citric acid was found to increase the kinetic constants of dissolution in a cubic relationship. nih.gov Conversely, higher proportions of HPMC resulted in slower dissolution rates. nih.gov These findings demonstrate the utility of spectrophotometric analysis in quantifying the impact of formulation variables on drug release.
Table 1: Dissolution of Pelanserin Hydrochloride from HPMC Matrices
| HPMC per Tablet (mg) | 8-hour Dissolution Range (%) |
| 100 | 65-99 |
| 200 | 57-73 |
This table illustrates the experimental dissolution percentages for this compound from matrices containing different amounts of HPMC, as determined by spectrophotometric analysis. nih.gov
Integration of In Silico Approaches in Pharmaceutical Development
In silico modeling, which involves computer-based simulations, is becoming an indispensable tool in modern pharmaceutical development. patheon.com These computational methods can predict various aspects of a drug's behavior, from its physicochemical properties to its interactions within a formulation, thereby accelerating the development timeline and reducing the need for extensive experimental work. patheon.comjapsonline.com
Predictive Modeling for Formulation Optimization
Predictive analytics and modeling can significantly streamline the optimization of pharmaceutical formulations. ksolves.comclinicaltrialsarena.com By analyzing datasets from experimental studies, computational models can identify the most influential formulation factors and predict the optimal composition to achieve a desired release profile. scielo.br For instance, Artificial Neural Networks (ANNs) can be employed to model the nonlinear relationships between formulation ingredients and the resulting drug release characteristics. scielo.br This approach allows for the prediction of dissolution profiles for various formulation compositions, aiding in the selection of the most promising candidates for further development. scielo.brresearchgate.net
The use of predictive models can help in understanding the impact of critical material attributes, such as the viscosity grade of a polymer or the concentration of a release modifier, on the final product's performance. scielo.brnih.gov This predictive capability enables a more rational and efficient formulation design process, minimizing the number of required experiments. mdpi.com
Simulation of Drug-Excipient Interactions
The interactions between an active pharmaceutical ingredient (API) like this compound and the excipients in a formulation are crucial for the stability and performance of the final dosage form. ijnrd.org In silico methods, such as molecular dynamics simulations, offer a molecular-level understanding of these interactions. mdpi.com These simulations can predict the compatibility between a drug and various excipients, helping to avoid potential issues like drug degradation or altered dissolution behavior. ijnrd.orgnih.gov
Although direct simulation studies on this compound are not extensively documented in the provided context, the principles of drug-excipient interaction simulation are broadly applicable. These computational tools can model how different excipients might physically or chemically interact with the drug molecule. slideshare.net For example, simulations can help to understand how a polymer matrix swells and releases the drug, or how a lubricant might affect the tablet's integrity and dissolution. By identifying potential incompatibilities early in the development process, formulators can select the most suitable excipients, leading to a more stable and effective product. nih.gov
Future Perspectives and Emerging Research Directions
Exploration of Undiscovered Pharmacological Pathways
The established dual antagonism of 5-HT2A and alpha-1 adrenergic receptors by Pelanserin (B1217074) provides a solid foundation for its pharmacological profile. nih.gov However, the complexity of cellular signaling suggests that its effects may extend beyond these two pathways. Future research is poised to explore these uncharted territories.
One promising avenue is the investigation of "functional selectivity" or "biased agonism." This concept suggests that a ligand can stabilize different conformational states of a receptor, leading to the activation of specific downstream signaling pathways over others. For instance, the 5-HT2A receptor is known to couple with both Gαq/11 and Gαi1 proteins. Research on other 5-HT2A antagonists, like pimavanserin, has shown that they can act as inverse agonists at the Gαi1-mediated pathway while being neutral antagonists at the canonical Gαq/11 pathway. nih.gov Future studies could use similar antibody-capture scintillation proximity assays to determine if Pelanserin exhibits a similar bias, which could explain a more nuanced pharmacological profile and potentially open new therapeutic applications.
Development of Innovative Drug Delivery Strategies for Weakly Basic Compounds
Pelanserin hydrochloride is a weakly basic compound, which presents challenges for oral drug delivery. The solubility and absorption of such compounds can be highly dependent on the pH of the gastrointestinal (GI) tract. drugbank.com In the acidic environment of the stomach, weakly basic drugs are ionized and may have better solubility, but their absorption can be limited. drugbank.com As they move to the more alkaline environment of the small intestine, their solubility can decrease, potentially leading to precipitation and reduced bioavailability. drugbank.com Overcoming these hurdles is crucial for optimizing the therapeutic efficacy of Pelanserin.
Several innovative drug delivery strategies are being explored to enhance the oral bioavailability of poorly water-soluble and weakly basic drugs.
| Drug Delivery Strategy | Description | Potential Application for Pelanserin |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can improve solubility, protect the drug from degradation in the GI tract, and facilitate absorption across the intestinal epithelium. drugbank.comscientificarchives.com | Encapsulating Pelanserin could bypass solubility issues in the intestine and enhance its systemic uptake. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymer matrix at a molecular level creates an amorphous, high-energy state that improves dissolution rate and solubility compared to the crystalline form. researchgate.net | Formulating Pelanserin as an ASD could significantly enhance its dissolution and absorption, leading to improved bioavailability. researchgate.net |
| pH-Modulating Excipients | Incorporating buffering agents or acidic microenvironmental modulators into the formulation can help maintain a lower pH around the drug particles as they transit through the intestine, thereby maintaining solubility. mdpi.com | Co-formulating Pelanserin with acidic excipients could create a favorable microenvironment for its continued dissolution and absorption in the small intestine. |
| Transdermal Delivery | Bypassing the GI tract altogether, transdermal patches can deliver the drug directly into the bloodstream through the skin. This route avoids first-pass metabolism and issues related to GI pH and enzymes. scientificarchives.com | A transdermal patch could provide sustained and controlled release of Pelanserin, which might be beneficial for managing chronic conditions. scientificarchives.com |
These strategies offer promising avenues to overcome the inherent challenges associated with the oral delivery of weakly basic compounds like Pelanserin, potentially leading to more consistent and effective therapeutic outcomes.
Refinement of Preclinical Models for Enhanced Translational Research
The successful translation of preclinical findings to clinical efficacy is a major challenge in drug development. nih.gov Historically, research has relied heavily on rodent models, which often fail to accurately predict human responses due to physiological and genetic differences. frontiersin.org For a cardiovascular agent like Pelanserin, refining preclinical models is essential for generating more predictive data.
The future of preclinical testing for compounds like Pelanserin lies in the adoption of more sophisticated and human-relevant models.
| Preclinical Model | Description | Relevance to Pelanserin Research |
| Human Induced Pluripotent Stem Cells (iPSCs) | Patient-derived stem cells can be differentiated into various cell types, such as cardiomyocytes or vascular smooth muscle cells, creating a "disease-in-a-dish" model. ncardia.com | iPSC-derived cardiovascular cells can be used to study the effects of Pelanserin on human cardiac function and vascular tone, offering insights into its efficacy and potential cardiotoxicity in a human-specific context. ncardia.comoup.com |
| Organ-on-a-Chip (OOC) | These microfluidic devices contain living cells in a 3D microenvironment that mimics the structure and function of human organs, such as blood vessels or heart tissue. oup.com | A "vessel-on-a-chip" model could be used to study Pelanserin's effects on vasoconstriction and endothelial function under physiologically relevant flow conditions, providing more accurate data than static cell cultures. oup.com |
| Large Animal Models | Species such as pigs and sheep have cardiovascular systems that are more anatomically and physiologically similar to humans than those of rodents. frontiersin.org | Using swine models of hypertension or heart failure could provide more translatable data on the hemodynamic effects and therapeutic potential of Pelanserin. frontiersin.org |
| In Silico Modeling | Computational models and simulations can predict a drug's pharmacokinetic and pharmacodynamic properties, helping to optimize experimental designs and reduce reliance on animal testing. researchgate.netresearchgate.net | Quantitative systems pharmacology can be used to model the complex interactions of Pelanserin with its targets in the context of the entire cardiovascular system, aiding in the prediction of its clinical effects. |
By integrating these advanced models into the preclinical development pipeline, researchers can gain a more comprehensive and accurate understanding of Pelanserin's effects, ultimately increasing the likelihood of successful clinical translation. nih.gov
Novel Synthetic Approaches Relevant to Research Optimization
Efficient and scalable synthesis is crucial for the continued research and development of Pelanserin and its analogues. Pelanserin is a quinazoline derivative, and recent years have seen significant advancements in the synthesis of this heterocyclic scaffold. mdpi.comresearchgate.netresearchgate.netactascientific.com These novel methods can be leveraged to optimize the production of Pelanserin, facilitate the creation of compound libraries for structure-activity relationship (SAR) studies, and reduce the environmental impact of manufacturing.
Modern synthetic organic chemistry offers several powerful tools for this purpose.
| Synthetic Approach | Description | Application to Pelanserin Synthesis |
| Transition-Metal Catalysis | Reactions catalyzed by metals like palladium, copper, and ruthenium have become indispensable for constructing the core structures of complex molecules. hilarispublisher.com For quinazolines, copper-catalyzed cascade reactions can efficiently form the heterocyclic ring from readily available starting materials. organic-chemistry.org | Applying these methods could lead to a more convergent and higher-yielding synthesis of the Pelanserin scaffold, reducing the number of steps and improving overall efficiency. organic-chemistry.org |
| Microwave-Assisted Synthesis | Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. actascientific.com | The synthesis of quinazoline derivatives from 2-aminobenzophenones and aldehydes has been successfully achieved using solvent-free microwave conditions, a technique directly applicable to Pelanserin's core structure. actascientific.com |
| Flow Chemistry | Conducting reactions in a continuous flow system rather than in batches offers advantages in terms of safety, scalability, and control over reaction parameters. | A flow-based synthesis of Pelanserin could enable safer and more consistent production, particularly for large-scale manufacturing, while also allowing for rapid optimization of reaction conditions. |
| Computer-Aided Synthesis Planning (CASP) | Computational algorithms can analyze a target molecule and propose multiple efficient synthetic routes by drawing on vast databases of chemical reactions. hilarispublisher.com | CASP could be used to identify novel and more efficient synthetic pathways to Pelanserin or to design the synthesis of new analogues with potentially improved pharmacological properties. hilarispublisher.com |
By embracing these modern synthetic strategies, chemists can streamline the production of Pelanserin, accelerate the exploration of its chemical space, and develop more cost-effective and environmentally friendly manufacturing processes. hilarispublisher.comnih.gov
Q & A
Q. What are the established synthetic routes for Pelanserin hydrochloride, and how do their yields compare?
this compound can be synthesized via Pd(II)-catalyzed [4+1+1] cycloaddition of anthranilic acid, carbon monoxide (CO), and amines. A representative method involves reacting anthranilic acid (1a ) with 3-(4-phenylpiperazin-1-yl)propan-1-amine (2v ) under CO atmosphere, achieving a 47% yield . Characterization requires NMR, mass spectrometry, and elemental analysis to confirm purity and structural identity. Researchers should optimize reaction parameters (e.g., catalyst loading, solvent polarity) to improve yield while adhering to reproducibility standards outlined in synthetic chemistry protocols .
Q. How is the dissolution profile of this compound evaluated in polymeric matrices?
Dissolution kinetics are assessed using hydroxypropyl methylcellulose (HPMC) matrices under simulated physiological conditions (e.g., pH 1.2–7.4). Studies apply the Noyes-Whitney equation to model release rates, where diffusion-controlled mechanisms dominate. For example, Espinoza (2000) demonstrated that admixed citric acid enhances Pelanserin release by 30% in HPMC tablets due to pH-dependent solubility modulation . Standardized USP dissolution apparatus (e.g., paddle method at 50 rpm) and HPLC quantification are recommended for reproducibility .
Q. What spectroscopic and chromatographic methods are validated for this compound characterization?
Identity and purity are confirmed via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- NMR : H and C spectra to verify proton environments and carbonyl groups .
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]). Method validation should follow ICH guidelines for accuracy, precision, and linearity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioavailability across absorption models?
Discrepancies between in vitro dissolution and in vivo absorption (e.g., Mitra et al., 2011 vs. Espinoza, 2000) often arise from physiological variables like gastric pH. To reconcile
- Conduct parallel dissolution studies using pH-modulated media (e.g., achlorhydric vs. normal gastric conditions) .
- Apply absorption simulation software (e.g., GastroPlus™) to correlate in vitro release with pharmacokinetic profiles .
- Validate findings using animal models (e.g., gastric pH-adjusted dogs) to mimic human absorption variability .
Q. What experimental designs optimize this compound’s synthetic yield in Pd(II)-catalyzed reactions?
To improve the 47% yield reported by Zhang et al. (2019):
- Screen ligands (e.g., phosphines) and solvents (e.g., DMF vs. THF) to enhance catalytic efficiency .
- Use design of experiments (DoE) to identify critical factors (temperature, CO pressure) and interactions .
- Monitor intermediates via in situ FTIR to detect rate-limiting steps (e.g., CO insertion) .
Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic efficacy?
- Animal models : Use hypertensive rodents with implanted telemetry devices to monitor blood pressure changes.
- Dosage forms : Compare oral tablets (HPMC-based) vs. subcutaneous injections for bioavailability .
- Endpoint analysis : Measure plasma concentrations via LC-MS/MS and correlate with hemodynamic responses .
- Ethical compliance : Adhere to ARRIVE guidelines for sample size justification and humane endpoints .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Fit data to non-linear regression models (e.g., Hill equation) to estimate EC and efficacy ceilings .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Use Bland-Altman plots to assess agreement between analytical methods (e.g., HPLC vs. UV-Vis) .
Q. How can conflicting stability data for this compound in aqueous solutions be addressed?
Contradictory degradation profiles (e.g., pH-dependent hydrolysis vs. oxidation) require:
- Forced degradation studies : Expose samples to heat, light, and oxidative stress (ICH Q1A).
- LC-MS identification of degradation products to pinpoint mechanisms .
- Accelerated stability testing (40°C/75% RH) to predict shelf-life under ICH guidelines .
Methodological Frameworks
Which criteria ensure a research question on this compound meets academic rigor?
Apply the FINER framework :
- Feasible : Access to Pd catalysts, CO gas, and analytical infrastructure.
- Interesting : Address gaps in synthesis or bioavailability.
- Novel : Explore understudied formulations (e.g., nanoparticles).
- Ethical : Comply with animal welfare protocols.
- Relevant : Align with hypertension treatment research priorities .
Q. What protocols enhance reproducibility in this compound research?
- Detailed Supplementary Information : Publish step-by-step synthesis, raw spectra, and statistical code .
- Open Data Repositories : Share dissolution curves and pharmacokinetic datasets on platforms like Zenodo .
- Collaborative Validation : Cross-verify results with independent labs using identical reagents and equipment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
